Acetylagmatine

Description

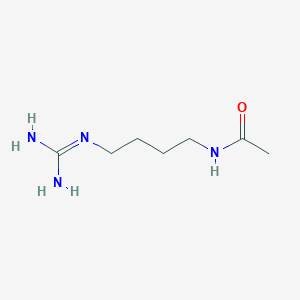

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O/c1-6(12)10-4-2-3-5-11-7(8)9/h2-5H2,1H3,(H,10,12)(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMACEDIUUMWDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331430 | |

| Record name | Acetylagmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-89-8 | |

| Record name | Acetylagmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Interconversion of Acetylagmatine

Agmatine (B1664431) Biogenesis as a Precursor Pathway

Agmatine, a biogenic amine, is endogenously synthesized from the amino acid L-arginine. researchgate.net This conversion is a pivotal control point in arginine metabolism, directing the flow of this versatile amino acid towards the production of agmatine and its derivatives. researchgate.netembopress.org

The synthesis of agmatine from L-arginine is catalyzed by the enzyme L-arginine decarboxylase (ADC) (EC 4.1.1.19). researchgate.netwikipedia.org This enzyme facilitates the removal of a carboxyl group from L-arginine, yielding agmatine and carbon dioxide. wikipedia.orgnih.gov The catalytic activity of ADC is dependent on pyridoxal-5'-phosphate (PLP) as a cofactor. researchgate.netwikipedia.org The reaction mechanism is analogous to other PLP-dependent decarboxylases, involving the formation of a Schiff base intermediate between L-arginine and PLP. wikipedia.org This is followed by the decarboxylation of the arginine carboxylate group. wikipedia.org In some organisms, ADC is part of an acid resistance system, helping to maintain intracellular pH by consuming a proton during the decarboxylation process. wikipedia.org

Detailed research findings on L-Arginine Decarboxylase (ADC) are summarized in the table below:

| Feature | Description | References |

| Enzyme | L-Arginine Decarboxylase (ADC) | researchgate.netwikipedia.org |

| EC Number | 4.1.1.19 | wikipedia.org |

| Substrate | L-Arginine | researchgate.netwikipedia.org |

| Products | Agmatine, Carbon Dioxide | wikipedia.orgnih.gov |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | researchgate.netwikipedia.org |

| Mechanism | Decarboxylation via Schiff base intermediate | wikipedia.org |

| Function | Agmatine biosynthesis, Acid resistance in some bacteria | wikipedia.org |

L-arginine serves as a precursor for a variety of biologically important molecules, including nitric oxide, urea, proline, creatine, and polyamines. researchgate.netembopress.org The conversion of L-arginine to agmatine by ADC represents a significant metabolic crossroads. researchgate.netembopress.org In the liver, it is estimated that a portion of the available L-arginine is directed towards agmatine synthesis. physiology.org Studies using perfused liver have shown that a notable percentage of L-arginine uptake is recovered as agmatine, indicating a steady metabolic flux through this pathway. physiology.org This conversion is a key step in an alternative, arginase-independent route for polyamine biosynthesis in some organisms. asm.org

Acetylagmatine Formation via Agmatine N-Acetyltransferase (AgmNAT)

The final step in the biosynthesis of this compound is the acetylation of agmatine. This reaction is catalyzed by a specific N-acetyltransferase, which transfers an acetyl group to the agmatine molecule.

The acetyl group required for the formation of this compound is provided by acetyl-coenzyme A (acetyl-CoA). researchgate.netnih.gov Acetyl-CoA is a central molecule in metabolism, participating in numerous biosynthetic and energy-yielding pathways. In this specific reaction, it serves as the donor of the acetyl moiety that is transferred to the primary amine group of agmatine. researchgate.netnih.gov

The enzyme responsible for the acetylation of agmatine is agmatine N-acetyltransferase (AgmNAT). researchgate.netnih.gov Research, particularly on the Drosophila melanogaster enzyme, has elucidated the kinetic mechanism of this reaction. researchgate.netnih.govnih.gov AgmNAT catalyzes the formation of N-acetylagmatine through an ordered sequential mechanism. researchgate.netnih.govnih.gov This means that acetyl-CoA binds to the enzyme first, followed by the binding of agmatine. researchgate.netnih.govnih.gov This sequential binding forms a ternary complex, AgmNAT•acetyl-CoA•agmatine, before the catalytic transfer of the acetyl group occurs. researchgate.netnih.govnih.gov This mechanism is a common feature among many enzymes in the GCN5-related N-acetyltransferase (GNAT) family, to which AgmNAT belongs. nih.gov Kinetic studies have shown that this sequential mechanism provides a better fit for the experimental data compared to a ping-pong mechanism. researchgate.net

Key characteristics of the AgmNAT-catalyzed reaction are outlined below:

| Feature | Description | References |

| Enzyme | Agmatine N-Acetyltransferase (AgmNAT) | researchgate.netnih.gov |

| Substrates | Agmatine, Acetyl-CoA | researchgate.netnih.gov |

| Product | N-Acetylagmatine, Coenzyme A | nih.gov |

| Enzyme Family | GCN5-related N-acetyltransferase (GNAT) | nih.gov |

| Kinetic Mechanism | Ordered Sequential | researchgate.netnih.govnih.gov |

| Binding Order | 1. Acetyl-CoA, 2. Agmatine | researchgate.netnih.govnih.gov |

| Intermediate | AgmNAT•acetyl-CoA•agmatine ternary complex | researchgate.netnih.govnih.gov |

The gene encoding AgmNAT has been identified and characterized in various organisms, with significant research conducted on the Drosophila melanogaster gene, designated CG15766. researchgate.netnih.gov Orthologs are genes in different species that evolved from a common ancestral gene and often retain a similar function. biorxiv.orgnih.gov The identification of AgmNAT orthologs across different species suggests a conserved biological role for this compound formation. While extensive research has been performed on the Drosophila enzyme, the distribution and specific functions of AgmNAT orthologs in other species, including mammals, are areas of ongoing investigation. The presence of such genes points to the potential for a conserved metabolic pathway for agmatine acetylation across a range of organisms.

Catabolic Pathways and Excretion of this compound

The catabolism of this compound is an important aspect of polyamine degradation. Once formed, this compound can be further metabolized or excreted from the body.

Enzymatic Deacetylation Processes

Enzymatic deacetylation is a process where the acetyl group is removed from this compound, converting it back to agmatine or other metabolites. While the acetylation of polyamines like agmatine is often seen as a step towards degradation and excretion, the reverse process of deacetylation can also occur. caymanchem.com

Identification as a Urinary Metabolite

This compound has been identified as a metabolite present in urine. caymanchem.com This indicates that after its formation, one of the routes for its elimination from the body is through renal excretion. The detection of monoacetylated polyamines in urine is a common finding and is generally considered part of the excretory pathway for these compounds. caymanchem.com

Studies involving the administration of stable isotope-labeled agmatine to rats have confirmed the presence of this compound as a major urinary product. ingentaconnect.com In these studies, rats fed heavy-atom labeled agmatine produced heavy-atom labeled this compound in their urine, demonstrating that acetylation is a significant metabolic fate of agmatine in mammals. ingentaconnect.com The primary forms of agmatine excreted in rat urine are the original compound and its acetylated metabolite. ingentaconnect.com

The presence of this compound in urine has also been noted in human studies, such as those investigating the metabolic effects of specific diets. For example, this compound has been detected in the urine of adults consuming a DASH-style diet. researchgate.net

Interactive Data Table: Enzymes Involved in this compound Metabolism

| Enzyme Name | Action | Substrates | Products | Organism/System Studied |

| Agmatine N-acetyltransferase (AgmNAT) | Acetylation | Agmatine, Acetyl-CoA | N-Acetylagmatine, CoA | Drosophila melanogaster, Mammals |

| Acylagmatine amidase | Deacetylation | This compound, Benzoylagmatine | Agmatine, Acetate/Benzoate | Fusarium |

Interactive Data Table: Research Findings on this compound Metabolism

| Study Focus | Key Finding | Organism/Model |

| Mechanism of this compound Formation | Follows an ordered sequential mechanism with acetyl-CoA binding first. | Drosophila melanogaster |

| Urinary Excretion | This compound is a major urinary metabolite of agmatine. | Rats |

| Human Diet Study | Detected in the urine of adults on a DASH-style diet. | Humans |

Enzymatic Characterization and Structural Biology of Agmatine N Acetyltransferase Agmnat

Molecular and Structural Analysis of AgmNAT

X-ray Crystallography and Active Site Architecture

The crystal structure of Drosophila melanogaster AgmNAT (DmAgmNAT) has been determined at an atomic resolution of 2.3 Å researchgate.netresearchgate.netnih.gov. This structure reveals that AgmNAT adopts a conserved fold characteristic of the GCN5-related N-acetyltransferase (GNAT) superfamily. The enzyme’s structure is primarily composed of six α-helices and seven anti-parallel β-strands, forming a typical GNAT fold researchgate.netmdpi.complos.org. The active site is a well-defined pocket, located near the crystal packing interface for its monomers researchgate.net. Structural comparisons with other GNAT enzymes, such as Drosophila melanogaster arylalkylamine N-acetyltransferase (Dm-AANATA), suggest a similar active site architecture capable of accommodating both acetyl-CoA and amine substrates researchgate.netfrontiersin.orgresearchgate.net. The binding surface for the adenosine (B11128) 3-phosphate 5-pyrophosphate moiety of acetyl-CoA is noted to be occluded by protein-protein interactions in the apo form of AgmNAT, while the remainder of the active site remains accessible researchgate.net.

Identification of Catalytically Important Residues (e.g., Glu-34)

Key amino acid residues within the active site of AgmNAT have been identified as critical for its catalytic activity. A conserved glutamate (B1630785) residue at position 34 (Glu-34) has been particularly highlighted as a potential catalytic base, analogous to similar residues in other N-acyltransferase enzymes researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govdntb.gov.ua. pH-activity profiles and site-directed mutagenesis studies have strongly supported the role of Glu-34 as a general base in catalysis, with mutations of this residue to alanine (B10760859) leading to a significant reduction or complete loss of enzyme activity researchgate.netnih.govnih.gov. This residue is situated within an accessible pocket, positioned to interact with both the acetyl-CoA and amine substrates researchgate.net. Structural analysis also indicates the presence of ordered water molecules in proximity to Glu-34, suggesting they may form a "proton wire" to facilitate proton transfer during catalysis, a mechanism observed in other GNAT enzymes frontiersin.orgresearchgate.netnih.gov. Other conserved residues, such as Pro-35 and Ser-171, have also been noted in the active site pocket and are implicated in regulating catalysis in related N-acyltransferases researchgate.net.

Classification within the GCN5-related N-acetyltransferase (GNAT) Superfamily

Agmatine (B1664431) N-acetyltransferase belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily, a vast group of enzymes found across all domains of life researchgate.netmdpi.complos.orgfrontiersin.org. GNAT enzymes are characterized by a conserved α-β-α layered structural fold and catalyze the transfer of an acyl group, most commonly acetyl, from acyl-CoA to the amino group of various substrates mdpi.complos.org. While AgmNAT shares the conserved GNAT fold with other members of this superfamily, its sequence identity to enzymes like Drosophila melanogaster AANATA and human spermidine (B129725)/spermine N¹-acetyltransferase (SSAT) is relatively low researchgate.net. This low sequence identity is a common feature within the GNAT superfamily, which encompasses diverse enzymes with varying substrate specificities and functions mdpi.complos.org.

Kinetic Studies of AgmNAT Activity

Kinetic studies are essential for understanding the rate and mechanism by which AgmNAT catalyzes the acetylation of agmatine. These investigations typically involve determining kinetic parameters and elucidating the sequence of substrate binding and product release.

Determination of Steady-State Kinetic Parameters (K_m, k_cat)

While specific quantitative steady-state kinetic parameters (K_m and k_cat) for DmAgmNAT with agmatine and acetyl-CoA were not explicitly detailed in the provided search results, studies on related insect N-acetyltransferases (iAANATs) and other GNATs provide context. For instance, other Drosophila melanogaster iAANATs and Bombyx mori iAANATs have been characterized, with kinetic data often reported for their respective substrates frontiersin.orgnih.gov. For example, Mycobacterium tuberculosis NAT (TBNAT) exhibits K_m values for 3-amino-4-hydroxybenzoic acid and acetyl-CoA of 0.32 ± 0.03 mM and 0.14 ± 0.02 mM, respectively, with a k_cat of 94 ± 2 s⁻¹ nih.gov. Generally, kinetic parameters are determined by measuring initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation plos.orgbiorxiv.org. These parameters are crucial for quantifying enzyme efficiency and substrate affinity.

Elucidation of Reaction Mechanisms

Research indicates that Drosophila melanogaster AgmNAT catalyzes the formation of N-acetylagmatine through an ordered sequential mechanism researchgate.netnih.govfrontiersin.org. In this mechanism, acetyl-CoA is proposed to bind to the enzyme first, followed by the binding of agmatine. This sequential binding leads to the formation of an AgmNAT•acetyl-CoA•agmatine ternary complex, which then undergoes catalysis researchgate.netnih.govfrontiersin.org. This mechanism is consistent with observations made for other insect iAANATs and GNAT enzymes frontiersin.orgnih.gov. The catalytic step involves the transfer of the acetyl group from acetyl-CoA to the amine group of agmatine, facilitated by the catalytic base (Glu-34) and potentially aided by a proton wire mechanism involving ordered water molecules frontiersin.orgresearchgate.netnih.gov. The reaction likely proceeds through a tetrahedral intermediate, with the release of N-acetylagmatine and CoA-SH as products frontiersin.org.

Physiological Roles and Biochemical Significance of Acetylagmatine

Acetylation as a Mechanism of Agmatine (B1664431) Modulation

The conversion of agmatine to acetylagmatine is catalyzed by Agmatine N-acetyltransferase (AgmNAT), an enzyme belonging to the GCN5-related N-acetyltransferase family researchgate.netnih.govresearchgate.netfrontiersin.org. This enzymatic process utilizes acetyl-CoA as the acetyl group donor, with acetyl-CoA binding prior to agmatine in an ordered sequential mechanism researchgate.netnih.govresearchgate.net. While the acetylation of polyamines is often considered a degradative pathway, leading to their excretion, evidence suggests that monoacetylated polyamines, such as this compound, may possess functional roles. Specifically, monoacetylated polyamines have been shown to stimulate diamine oxidase activity, indicating that acetylation might not solely be a catabolic step but could also serve as a mechanism for modulating agmatine's biological activity or influencing other metabolic pathways biomol.comcaymanchem.com.

Contribution to Cellular Metabolic Regulation

Agmatine itself plays a significant role in cellular metabolism, influencing pathways such as glycolysis and regulating nitric oxide (NO) production nih.govamegroups.cnamegroups.org. Agmatine is metabolized into putrescine by agmatinase or into 4-guanidinobutanoic acid by diamine oxidase and aldehyde dehydrogenase nih.govbiomol.comamegroups.cnresearchgate.netasm.org. This compound's direct contribution to cellular metabolic regulation is an area of ongoing investigation. However, its potential to stimulate diamine oxidase activity suggests an indirect role in modulating polyamine catabolism biomol.comcaymanchem.com. Furthermore, this compound has been identified as a metabolite that accumulates in plants under stress conditions, linking it to metabolic reprogramming in response to environmental challenges nih.govfrontiersin.org.

Involvement in Plant Defense Metabolism

In the plant kingdom, this compound has been implicated in defense mechanisms. Studies on Arabidopsis thaliana have demonstrated that the activation of mitogen-activated protein kinases (MAPKs), particularly MPK6, leads to a significant accumulation of this compound nih.govfrontiersin.org. This accumulation is associated with plant defense metabolism, occurring in response to stress signals such as ethylene (B1197577) and reactive oxygen species (ROS) nih.govfrontiersin.org. The findings suggest that this compound is part of a broader metabolic reprogramming that plants undertake to defend themselves against pathogens or environmental stressors, accumulating alongside other known defense compounds like camalexin (B168466) and indole (B1671886) glucosinolates nih.govfrontiersin.org.

Association with Gut Microbiome Interactions in Mammalian Systems

The gut microbiome plays a crucial role in metabolizing dietary compounds, and emerging research suggests interactions between gut microbes and various metabolites, including polyamines. A study investigating the effects of green tea consumption in mice found this compound present in plasma, with its levels showing an association with the presence and diversity of the gut microbiome nih.gov. Specifically, this compound was negatively associated with microbiome diversity in this context nih.gov. This observation hints at a potential interplay where the gut microbiome might influence this compound levels, or vice versa, underscoring the complex relationship between dietary compounds, host metabolites, and the microbial ecosystem.

Potential as a Neuromodulatory or Signaling Molecule (Inferred from Agmatine Research)

Agmatine is recognized as an endogenous neuromodulator and co-transmitter within the mammalian nervous system amegroups.orgnih.govwikipedia.orgalzdiscovery.orgpnas.org. It exerts its effects by interacting with various molecular targets, including alpha(2)-adrenergic receptors, imidazoline (B1206853) I(1) receptors, and N-methyl-D-aspartate (NMDA) receptors nih.govwikipedia.orgpnas.org. Agmatine also inhibits neuronal nitric oxide synthase (NOS) nih.govpnas.org. In preclinical models, agmatine has demonstrated antidepressant-like, anxiolytic-like, and neuroprotective properties nih.govalzdiscovery.orgpnas.orgnih.gov. It is synthesized in the brain, stored in synaptic vesicles, released upon neuronal stimulation, and inactivated by the enzyme agmatinase nih.govwikipedia.org.

Given agmatine's established neuromodulatory and signaling functions, it is plausible that its acetylated derivative, this compound, could also possess similar or related properties. The fact that this compound is produced by a specific enzyme (AgmNAT) and can stimulate other enzymes like diamine oxidase suggests it may participate in signaling cascades or metabolic regulation beyond simple degradation biomol.comcaymanchem.com. While direct evidence for this compound acting as a neuromodulator is limited in the current literature, its structural relationship to agmatine and the potential for biologically active roles inferred from polyamine acetylation warrant further investigation into its potential as a signaling molecule.

Analytical Methodologies for Acetylagmatine Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS represents a cornerstone for the analysis of Acetylagmatine due to its ability to separate complex mixtures and provide highly specific detection and structural information.

Qualitative Identification using Ion Cluster and Ion Trap MSn Technologies

Qualitative identification of this compound typically relies on its unique mass-to-charge ratio (m/z) and characteristic fragmentation patterns. While specific details regarding the application of "ion cluster" or "ion trap MSn" technologies for this compound were not extensively detailed in the provided search results, these general mass spectrometry techniques are vital for structural confirmation. Ion trap mass spectrometers, through their ability to perform multiple stages of fragmentation (MSn), allow for the stepwise breakdown of precursor ions, generating a series of fragment ions. Analyzing these fragments can confirm the molecular structure of this compound by matching observed fragmentation pathways with predicted ones. Ion cluster analysis, often referring to the isotopic distribution or adduct formation, can further support identification by providing additional mass-related data points.

Quantitative Analysis in Complex Biological Matrices

Quantifying this compound in complex biological matrices such as plasma or plant extracts necessitates robust sample preparation and highly sensitive detection methods.

Sample Preparation: Methods often involve extraction techniques to isolate this compound from interfering biological components. This can include protein precipitation using organic solvents like methanol (B129727) or acetonitrile, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) researchgate.net. For highly polar compounds like this compound, which may exhibit poor retention on reversed-phase columns, derivatization or the use of specific chromatographic modes like HILIC is often employed nih.gov.

Internal Standards: To account for variations in sample preparation, extraction efficiency, and instrument response, stable isotope-labeled analogs of this compound (e.g., deuterated forms) are commonly used as internal standards. These standards co-elute with the analyte but are distinguished by their mass difference, allowing for accurate quantification nih.gov.

Method Validation: Quantitative LC-MS/MS methods require rigorous validation, including assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). These parameters ensure the reliability of the measurements.

Table 1: Representative LC-MS/MS Chromatographic Parameters for Polar Metabolite Analysis

| Parameter | Detail | Reference |

| Column Type | Acquity UPLC BEH C18, Acquity UPLC BEH AMIDE | nih.gov |

| Column Dimensions | 50 × 2.1 mm; 1.7 µm particle size (C18); 150 × 2.1 mm; 1.7 µm particle size (AMIDE) | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Flow Rate | 0.4 ml/min (C18); 0.35 ml/min (AMIDE) | nih.gov |

| Injection Volume | 2 μL | nih.govplos.orgnih.gov |

| Mobile Phase A | Water with 0.1% formic acid (v/v) | plos.orgnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid (v/v) | plos.orgnih.gov |

| Gradient Example (RP) | 0–30% B (0–7 min), 30–100% B (7–11 min), 100% B (11–14 min) | plos.orgnih.gov |

Application of Stable Isotope Labeling in Metabolic Tracing

Stable isotope labeling is a powerful technique for tracing the metabolic fate and pathways of compounds like this compound. By synthesizing this compound with stable isotopes (e.g., deuterium (B1214612) (²H), ¹³C, or ¹⁵N), researchers can track its incorporation into various metabolic products or its degradation pathways. The presence of these labeled molecules is then detected and quantified using mass spectrometry, typically LC-MS/MS, by observing the characteristic mass shifts. While specific studies detailing the metabolic tracing of this compound using stable isotope labeling were not explicitly provided in the search results, this approach is a standard methodology in metabolomics for elucidating biochemical routes. The synthesis of deuterium-labeled polyamines has been noted, indicating the feasibility of such approaches for related compounds nih.gov.

High-Throughput Metabolomics for Pathway Elucidation

High-throughput metabolomics, often employing untargeted LC-MS/MS approaches, allows for the simultaneous profiling of numerous metabolites within biological samples, facilitating the identification of biomarkers and the elucidation of metabolic pathways. This compound has been identified in such studies, providing insights into its role in physiological processes. For instance, in studies of Charcot-Marie-Tooth 1A (CMT1A) disease, this compound was identified as an up-regulated metabolite associated with enhanced protein catabolism plos.orgnih.gov. Furthermore, its detection in plant metabolomics studies highlights its presence in diverse biological systems and the utility of high-throughput techniques for its comprehensive analysis nih.govresearchgate.net. These findings contribute to understanding the broader metabolic landscape and the functional significance of this compound.

Table 2: Metabolomic Findings Involving this compound

| Study Context | Analytical Method | Observation for this compound | Reference |

| Charcot-Marie-Tooth 1A (CMT1A) disease patients | UHPLC-MS | Up-regulated; marker of protein catabolism | plos.orgnih.gov |

| Plant metabolomics | LC-MS/MS | Identified as a nitrogen-related metabolite; part of profiling | nih.gov |

| Nutritional Metabolomics | Not specified | Listed among identified metabolites | researchgate.net |

Chromatographic Separation Techniques (e.g., HILIC, Reversed-Phase)

The selection of an appropriate chromatographic separation technique is critical for resolving this compound from other compounds in a sample.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity. While widely used, highly polar compounds like this compound may exhibit poor retention or require derivatization for effective separation on standard RP columns nih.gov. Typical RP methods involve gradients of water and organic solvents, such as acetonitrile, often acidified with formic acid plos.orgnih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar and hydrophilic compounds, including amino acids and biogenic amines, which share similar polar characteristics with this compound. This technique utilizes a polar stationary phase and a mobile phase rich in organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. HILIC offers enhanced retention and improved separation for these challenging analytes compared to RP-HPLC without derivatization nih.govtiaft2024.org.

Comparative and Evolutionary Biochemistry of Agmnat and Acetylagmatine Pathways

Conservation and Divergence of AgmNAT Orthologs Across Species

Orthologs of AgmNAT, enzymes that catalyze the formation of N-acetylagmatine from agmatine (B1664431) and acetyl-CoA, are found in both insects and mammals, showcasing a degree of evolutionary conservation. nih.gov However, detailed analysis of these orthologs reveals significant divergence in substrate specificity and physiological roles, reflecting adaptation to the unique biological contexts of different species.

In insects, AgmNAT plays a crucial role in regulating key physiological processes. Studies on Drosophila melanogaster and Bactrocera dorsalis have been instrumental in elucidating the function of this enzyme.

Drosophila melanogaster : The AgmNAT in the fruit fly, Drosophila melanogaster (coded by gene CG15766), has been structurally and mechanistically characterized. nih.govnih.gov This enzyme exhibits a high specificity for agmatine. nih.gov The catalytic mechanism of D. melanogaster AgmNAT follows an ordered sequential Bi-Bi reaction, where acetyl-CoA binds to the enzyme first, followed by agmatine, to form a ternary complex before the acetyl group is transferred. nih.govnih.gov The crystal structure of the apo form of D. melanogaster AgmNAT has been resolved, providing insights into the amino acids crucial for catalysis and active site formation. nih.govnih.gov

Bactrocera dorsalis : The oriental fruit fly, Bactrocera dorsalis, possesses an AgmNAT that is homologous to that of Drosophila. nih.gov Research has demonstrated that the purified BdorAgmNAT from E. coli shows a high substrate specificity for agmatine. nih.gov Crucially, knockout of the BdorAgmNAT gene using CRISPR/Cas9 technology resulted in delayed ovary development, a significantly smaller mature ovary size, and a drastic reduction in the number of eggs laid compared to wild-type flies. nih.gov This provides strong evidence for the critical role of AgmNAT in oogenesis and female fecundity in this insect species. nih.gov

Table 1: Comparison of Insect AgmNATs

| Feature | Drosophila melanogaster AgmNAT | Bactrocera dorsalis AgmNAT |

| Gene | CG15766 nih.govnih.gov | Homolog of Drosophila AgmNAT nih.gov |

| Primary Substrate | Agmatine nih.gov | Agmatine nih.gov |

| Kinetic Mechanism | Ordered sequential Bi-Bi nih.govnih.gov | Not explicitly determined, but high affinity for agmatine nih.gov |

| Physiological Role | N-acetylation of agmatine nih.gov | Critical for oogenesis and female fecundity nih.gov |

While a direct ortholog of insect AgmNAT with the primary function of acetylating agmatine has not been definitively characterized in humans, structural and sequence similarities point to human spermidine (B129725)/spermine N1-acetyltransferase (SSAT) as a likely ortholog. nih.govresearchgate.net

Human SSAT is a key enzyme in polyamine catabolism, catalyzing the acetylation of spermidine and spermine. nih.gov Although its primary substrates are polyamines, the active site of human SSAT shares a similar acidic nature with Drosophila AgmNAT, which is thought to accommodate the basic guanidinium (B1211019) group of agmatine. nih.govresearchgate.net This structural similarity suggests a common evolutionary origin. However, the divergence in primary substrate preference indicates a functional shift during evolution. While rats fed with labeled agmatine have been shown to excrete labeled N-acetylagmatine, suggesting the presence of an enzyme capable of this reaction, the specific human enzyme primarily responsible for agmatine acetylation in vivo remains an area of active investigation. nih.gov

Functional Diversification of N-Acetyltransferases in Different Organisms

The GCN5-related N-acetyltransferase (GNAT) superfamily, to which AgmNAT belongs, is a large and diverse group of enzymes found across all domains of life. nih.gov These enzymes utilize acetyl-CoA to acetylate a wide array of substrates, leading to a vast functional diversification.

This diversification is driven by evolutionary pressures that select for enzymes with specific substrate affinities to fulfill distinct physiological needs. For example, while insect AgmNATs have evolved to preferentially acetylate agmatine, other N-acetyltransferases in the same GNAT superfamily have adapted to acetylate arylalkylamines, histones, and other small molecules. nih.gov

The comparison between insect AgmNAT and human SSAT provides a clear example of this functional diversification. Both enzymes share a conserved structural fold and likely a common ancestor. However, their active sites have evolved to preferentially bind different, though structurally related, substrates (agmatine in insects, and spermidine/spermine in humans). This divergence in function highlights how gene duplication and subsequent mutation can lead to the evolution of new metabolic pathways and regulatory mechanisms tailored to the specific physiology of an organism.

Evolutionary Implications of Agmatine Acetylation in Metabolic Pathways

The acetylation of agmatine represents a significant metabolic pathway with evolutionary implications for the regulation of biogenic amines. Agmatine itself is a neuromodulator and a precursor for the synthesis of polyamines. nih.govresearchgate.net The conversion of agmatine to N-acetylagmatine by AgmNAT effectively removes agmatine from these pathways, suggesting a regulatory role for this enzymatic reaction.

From an evolutionary perspective, the development of the agmatine acetylation pathway likely provided organisms with a mechanism to fine-tune the levels of agmatine and its downstream products. In insects, where rapid development and reproduction are often crucial for survival, the tight regulation of molecules involved in processes like oogenesis is paramount. The critical role of AgmNAT in the ovary development of Bactrocera dorsalis supports the idea that agmatine acetylation is an important evolutionary adaptation for reproductive success in some insect lineages. nih.gov

The apparent difference in the primary function of the likely orthologous enzymes in insects (AgmNAT) and humans (SSAT) suggests that the agmatine acetylation pathway may have gained or lost prominence in different evolutionary lineages. In mammals, while agmatine is present and has important physiological roles, its catabolism may be predominantly handled by other enzymes like agmatinase, which hydrolyzes agmatine to putrescine and urea. nih.govuq.edu.au

Role of Agmatine Acetylation in Insect Physiology (e.g., Oogenesis)

Recent research has firmly established a vital role for agmatine acetylation in insect physiology, particularly in the process of oogenesis. Oogenesis is a complex process involving the development of the female gamete and is fundamental to an organism's reproductive fitness. sdbonline.org

Studies in the agricultural pest Bactrocera dorsalis have provided direct evidence for the importance of AgmNAT in female reproduction. nih.gov As mentioned earlier, the knockout of the BdorAgmNAT gene led to a significant impairment of ovary development and a severe reduction in fecundity. nih.gov This suggests that N-acetylagmatine, or the reduction of agmatine levels through acetylation, is essential for the normal progression of oogenesis in this species. The precise molecular mechanism by which acetylagmatine or the flux through this pathway influences ovary development is an area for future research but underscores the physiological significance of this metabolic step in insects.

Future Research Directions and Translational Perspectives for Acetylagmatine Studies

Discovery of Novel Acetylagmatine-Related Metabolites

The identification and characterization of novel metabolites related to this compound are essential for mapping its complete metabolic landscape. Current research primarily focuses on the direct acetylation of agmatine (B1664431) to form N-acetylagmatine, catalyzed by AgmNAT researchgate.netnih.gov. However, it is plausible that further enzymatic modifications or conjugation reactions could lead to a broader spectrum of this compound-related compounds within biological systems.

Future research should employ advanced metabolomic techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to systematically screen biological samples (e.g., urine, tissue extracts) for previously unidentified this compound derivatives ingentaconnect.com. Investigating the metabolic fate of this compound in different cellular compartments and under various physiological conditions could reveal novel metabolic pathways and intermediates. Understanding these pathways is critical for discerning the specific biological roles and potential signaling functions of these metabolites. For instance, studies have identified this compound in rat urine, suggesting it is a significant excretion product ingentaconnect.com. Further exploration could uncover its presence and significance in other biological fluids and tissues.

Elucidation of Undiscovered Physiological Functions of AgmNAT

Agmatine N-acetyltransferase (AgmNAT) is the primary enzyme responsible for the synthesis of N-acetylagmatine from agmatine and acetyl-CoA researchgate.netnih.gov. While its catalytic activity is established, the full physiological relevance and potential undiscovered functions of AgmNAT remain largely unexplored. Current research has characterized the enzyme's structure, kinetic mechanism, and identified key catalytic residues, such as Glutamate-34 in Drosophila melanogaster AgmNAT researchgate.netnih.gov.

Future investigations should focus on delineating the in vivo roles of AgmNAT across different organisms, particularly in mammals. Studies in insects, such as Bactrocera dorsalis, have provided initial insights, linking AgmNAT to ovary development and oogenesis nih.gov. However, the broader physiological functions of AgmNAT in mammalian systems, including its potential roles in neurophysiology, metabolism, and cellular signaling, require extensive elucidation. Research employing genetic knockout or knockdown models of AgmNAT in mammalian systems would be invaluable for uncovering its essential functions and identifying novel pathways it regulates. Understanding the regulation of AgmNAT expression and activity under different physiological and pathological conditions is also crucial.

Development of AgmNAT Modulators as Biochemical Probes

The development of specific modulators (inhibitors or activators) for AgmNAT presents a significant translational opportunity for creating valuable biochemical probes. Such probes are indispensable tools for dissecting the specific roles of AgmNAT and this compound in biological processes. Current research has identified potential interactions with compounds like arginine and arginine methyl ester, though their inhibitory effects on AgmNAT were not definitively established researchgate.net.

Future research should prioritize high-throughput screening (HTS) campaigns to identify small molecules that exhibit potent and selective inhibition or activation of AgmNAT. Structure-based drug design, informed by the crystal structures of AgmNAT, can guide the rational design of such modulators researchgate.netnih.gov. These modulators could then be utilized in cell-based assays and animal models to investigate the consequences of altering AgmNAT activity on various physiological and disease states. For example, selective AgmNAT inhibitors could serve as pharmacological tools to block this compound formation, allowing researchers to study its downstream effects and validate it as a potential therapeutic target. The development of enzyme inhibitors is a recognized area of research for various enzymes, including those involved in S-acylation strath.ac.ukadvatechgroup.comuludag.edu.tr.

Integration of Advanced Computational and Systems Biology Approaches

The complexity of metabolic pathways and cellular signaling networks necessitates the integration of advanced computational and systems biology approaches to fully understand the role of this compound and AgmNAT. Computational modeling can predict metabolic fluxes, enzyme kinetics, and the interactions of AgmNAT with potential substrates and modulators researchgate.netnih.govamegroups.orgoup.com.

Future research should leverage these methodologies to build comprehensive models of agmatine metabolism and its acetylation. Systems biology approaches, combining metabolomics, transcriptomics, and proteomics, can provide a holistic view of how AgmNAT activity influences cellular states and organismal physiology nih.govamegroups.org. For instance, integrating metabolomic data with computational pathway analysis can help identify novel this compound-related metabolites and their connections to known biological pathways csic.esugent.be. Furthermore, molecular docking studies can predict the binding affinity and modes of action of potential AgmNAT modulators, accelerating the discovery of novel inhibitors or activators uludag.edu.troup.com. The application of systems biology approaches has already been instrumental in elucidating the metabolic niches of gut microbes and understanding the molecular responses to environmental exposures, highlighting its power in complex biological investigations nih.govamegroups.orgnih.gov.

Q & A

Q. What experimental methodologies are most effective for synthesizing and purifying Acetylagmatine in laboratory settings?

- Methodological Answer : Synthesis protocols should prioritize reproducibility and yield optimization. A recommended approach involves:

- Step 1 : Use esterification or enzymatic acetylation of agmatine, monitoring reaction conditions (pH, temperature, catalyst concentration) via HPLC for real-time analysis .

- Step 2 : Purify the product using column chromatography (e.g., reverse-phase C18 columns) or recrystallization, validated by NMR and mass spectrometry for structural confirmation .

- Step 3 : Quantify purity using UV-Vis spectroscopy at λ = 210–230 nm, ensuring >95% purity for pharmacological studies .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow accelerated degradation protocols:

- Design : Expose this compound to controlled stressors (light, humidity, temperature) per ICH guidelines.

- Analysis : Track degradation products via LC-MS and assess bioactivity retention using in vitro assays (e.g., enzyme inhibition) .

- Data Interpretation : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : For pharmacokinetic studies, employ:

- LC-MS/MS : Use deuterated internal standards (e.g., d4-Acetylagmatine) to correct for matrix effects.

- Calibration Curves : Validate linearity (R² > 0.99) across physiological concentration ranges (1 nM–10 µM) .

- Quality Control : Include inter- and intra-day precision assessments (CV < 15%) .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective efficacy across preclinical models be resolved?

- Methodological Answer : Address discrepancies through:

- Systematic Review : Meta-analyze dose-response relationships and model-specific variables (e.g., animal strain, injury induction method) .

- Mechanistic Replication : Compare outcomes across in vitro (e.g., primary neurons) and in vivo models while controlling for bioavailability via microdialysis .

- Statistical Heterogeneity Testing : Apply Cochran’s Q or I² tests to identify outlier studies .

Q. What experimental designs are suitable for elucidating this compound’s interaction with the nitric oxide pathway?

- Methodological Answer : A multi-modal approach is recommended:

- Pharmacological Knockdown : Use siRNA targeting nitric oxide synthase (NOS) isoforms in cell cultures to isolate pathway-specific effects .

- Biochemical Assays : Quantify cyclic GMP levels via ELISA post-treatment to assess downstream signaling modulation .

- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with NOS active sites .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing therapeutics?

- Methodological Answer : Utilize factorial design experiments:

- Combination Index (CI) : Calculate using the Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .

- In Vivo Validation : Test co-administration in disease models (e.g., ischemic stroke) with pharmacokinetic monitoring to rule out drug-drug interactions .

- Transcriptomic Profiling : Apply RNA-seq to identify overlapping vs. unique pathway activations .

Data Analysis & Reporting

Q. What strategies mitigate biases in this compound research when interpreting heterogeneous datasets?

- Methodological Answer : Implement:

- Blinded Analysis : Separate data collection and interpretation teams to reduce confirmation bias .

- Pre-registration : Document hypotheses and statistical plans on platforms like Open Science Framework before data collection .

- Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets or applying alternative statistical models (e.g., Bayesian vs. frequentist) .

Q. How can researchers standardize reporting of this compound’s pharmacokinetic parameters across studies?

- Methodological Answer : Adopt the following framework:

- Parameters to Report : Include AUC, Cₘₐₓ, Tₘₐₓ, half-life, and volume of distribution, with confidence intervals .

- Species-Specific Normalization : Adjust doses using body surface area scaling for translational relevance .

- FAIR Data Principles : Share raw datasets in repositories like Zenodo with metadata tagging for reuse .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.